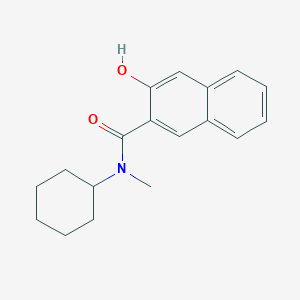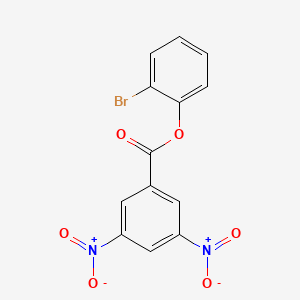![molecular formula C14H21ClO4S B4999794 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BCI-121, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are important for cell survival and proliferation. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been found to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its potential therapeutic properties in various diseases, which makes it a promising target for drug development. Another advantage is its ability to inhibit multiple signaling pathways, which may make it more effective than drugs that target a single pathway. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in vivo.
Future Directions
There are several future directions for 1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol research, including optimization of its synthesis method to improve its potency and pharmacokinetic properties, identification of its molecular targets and mechanism of action, and development of more potent derivatives for therapeutic use. Additionally, this compound could be tested in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, this compound could be studied in animal models to evaluate its safety and efficacy in vivo.
Synthesis Methods
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl alcohol with butylsulfonyl chloride to produce 4-chlorobenzyl butylsulfonate. This intermediate is then reacted with 2-propanol in the presence of a base to yield this compound.
Scientific Research Applications
1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce neuroinflammation. In cardiovascular disease research, this compound has been found to have anti-inflammatory and anti-atherosclerotic effects.
properties
IUPAC Name |
1-butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO4S/c1-2-3-8-20(17,18)11-14(16)10-19-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFODPZNERCOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)


![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)
![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)